4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 2197828-22-9) is a triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H16N4O with a molecular weight of 232.28 g/mol. The structure features a triazole ring substituted with a pyridine moiety, which is often associated with various biological activities.
Property | Value |
---|---|
Molecular Formula | C12H16N4O |
Molecular Weight | 232.28 g/mol |
CAS Number | 2197828-22-9 |
Antimicrobial Activity
Research has indicated that triazole compounds exhibit significant antimicrobial properties. A study focusing on similar triazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine group is hypothesized to enhance the antimicrobial efficacy through synergistic interactions with microbial targets .
Anticancer Potential
Triazoles have been explored for their anticancer properties. In vitro studies have shown that derivatives similar to our compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds with similar structural features have been reported to exhibit IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has also been documented. Compounds with structural similarities have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests that the compound may possess similar anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. The presence of the pyridine moiety is crucial for antimicrobial and anticancer activities. Modifications at the 3-position of the triazole ring have been associated with increased potency against cancer cells, indicating that further structural optimization could yield more effective derivatives .
Case Studies
- Antimicrobial Efficacy : A study by Khan et al. (2023) evaluated a series of triazole derivatives, finding that modifications at the 1-position significantly enhanced antibacterial activity against Gram-positive bacteria. The compound's structure suggests it may similarly benefit from such modifications .
- Anticancer Activity : In a recent investigation into triazole-based compounds, one derivative exhibited an IC50 of 10 µM against prostate cancer cells. The study concluded that the triazole ring's electron-withdrawing properties play a pivotal role in its cytotoxic effects .
- Inflammation Model : A model assessing the anti-inflammatory effects of related compounds demonstrated a significant reduction in edema in animal models when treated with triazole derivatives, supporting the hypothesis that our compound may exhibit similar therapeutic effects .
Eigenschaften
IUPAC Name |
4-methyl-5-propan-2-yl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-9(2)11-14-16(12(17)15(11)3)8-10-4-6-13-7-5-10/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDUWRDTZDDHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)N1C)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.